molecular formula C9H15NO3 B8630338 N-propan-2-ylprop-2-enamide;prop-2-enoic acid CAS No. 79042-19-6

N-propan-2-ylprop-2-enamide;prop-2-enoic acid

Cat. No.: B8630338
CAS No.: 79042-19-6
M. Wt: 185.22 g/mol
InChI Key: KDOBOUDNGLERSD-UHFFFAOYSA-N
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Description

N-propan-2-ylprop-2-enamide; prop-2-enoic acid is a compound with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-ylprop-2-enamide; prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with propan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of N-propan-2-ylprop-2-enamide; prop-2-enoic acid is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-ylprop-2-enamide; prop-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions to prevent side reactions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-propan-2-ylprop-2-enamide; prop-2-enoic acid can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-propan-2-ylprop-2-enamide; prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: It is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.

    Medicine: It is investigated for its potential therapeutic properties. Studies have shown that it may have anti-inflammatory and analgesic effects, making it a candidate for drug development.

    Industry: It is used in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-propan-2-ylprop-2-enamide; prop-2-enoic acid involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, leading to changes in their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)prop-2-enamide
  • N-benzyl-N-(propan-2-yl)prop-2-enamide

Uniqueness

N-propan-2-ylprop-2-enamide; prop-2-enoic acid is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biological molecules sets it apart from similar compounds, making it valuable in both research and industrial settings.

Properties

CAS No.

79042-19-6

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

N-propan-2-ylprop-2-enamide;prop-2-enoic acid

InChI

InChI=1S/C6H11NO.C3H4O2/c1-4-6(8)7-5(2)3;1-2-3(4)5/h4-5H,1H2,2-3H3,(H,7,8);2H,1H2,(H,4,5)

InChI Key

KDOBOUDNGLERSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C=C.C=CC(=O)O

Related CAS

79042-19-6
797783-39-2
149614-49-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium dodecylsulfate (20 mg), N-isopropylacrylamide (2.4 g), acrylic acid (382 mg), and methylenebisacrylamide (121 mg) are dissolved in 200 ml of water, and, after a 30 minute stirring at 70° C. in a nitrogen atmosphere, a polymerization initiator (potassium persulfate 9.2 mg) is added, followed by 4 hours of stirring. The obtained particles (precursor of Example 1-3) are purified in water by means of dialysis, and then lyophilized. These particles (700 mg) are then dispersed in tetrahydrofuran (30 ml)/dimethylformamide (10 ml), and a tetrahydrofuran (10 ml)/dimethylformamide (50 ml) solution of dicyclohexylcarbodiimide (800 mg), hydroxybenzotriazole (500 mg), and 2,2′-(ethylenedioxy)bis(ethylamine) (1.14 g) is added at room temperature, followed by an overnight stirring. The particles are then dialyzed and lyophilized. Next, they are dispersed in methanol (70 ml), to which 1.2 g of the chemical compound of Synthetic example 1 is added, followed by a 6 hour stirring at room temperature; this mixture is cooled in an ice bath, 3 g of sodium cyanotrihydroborate is added, followed by an overnight stirring at room temperature. The obtained particles are dialyzed in water to obtain the target N-isopropylacrylamide/acrylic acid copolymer particles (650 mg) modified with phosphorylcholine groups.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step One
Name
methylenebisacrylamide
Quantity
121 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.2 mg
Type
reactant
Reaction Step Two

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